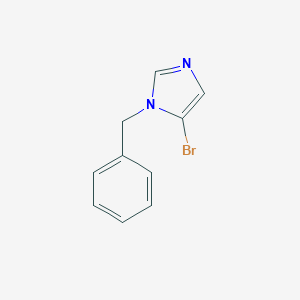

1-benzyl-5-bromo-1H-imidazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-5-bromoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRXUOMSVCJYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563950 | |

| Record name | 1-Benzyl-5-bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132430-59-2 | |

| Record name | 1-Benzyl-5-bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques for 1 Benzyl 5 Bromo 1h Imidazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR Spectral Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-benzyl-5-bromo-1H-imidazole, the spectrum would show distinct signals for the protons on the imidazole (B134444) ring, the benzyl (B1604629) group's methylene (B1212753) bridge, and the phenyl ring. The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the number of protons responsible for the signal, and the splitting pattern (multiplicity) describes the number of neighboring protons.

The expected ¹H-NMR signals would include two singlets for the non-equivalent protons on the imidazole ring (H-2 and H-4), a singlet for the benzylic methylene protons (CH₂), and a multiplet system for the five protons of the phenyl group.

Table 1: Expected ¹H-NMR Spectral Data for this compound

| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | Value not available | Singlet | 1H | Imidazole H-2 |

| 2 | Value not available | Singlet | 1H | Imidazole H-4 |

| 3 | Value not available | Multiplet | 5H | Phenyl H-Ar |

| 4 | Value not available | Singlet | 2H | Benzyl CH₂ |

¹³C-NMR Spectral Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For this compound, signals are expected for the three carbons of the imidazole ring, the methylene carbon, and the carbons of the phenyl group. The carbon atom bonded to the bromine (C-5) would show a characteristic shift, typically to a lower field compared to its unsubstituted counterpart.

Table 2: Expected ¹³C-NMR Spectral Data for this compound

| Signal | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | Value not available | Imidazole C-2 |

| 2 | Value not available | Imidazole C-4 |

| 3 | Value not available | Imidazole C-5 (C-Br) |

| 4 | Value not available | Benzyl CH₂ |

| 5 | Value not available | Phenyl C-Ar (quaternary) |

| 6 | Value not available | Phenyl C-Ar (CH) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. mdpi.com This technique is particularly useful for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected vibrations include C-H stretching from the aromatic and imidazole rings, C=N and C=C stretching within the rings, and the C-Br stretching frequency.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 3150-3000 | Aromatic & Imidazole C-H Stretch |

| 1610-1450 | Aromatic & Imidazole C=C and C=N Stretch |

| 1400-1200 | In-plane C-H Bending |

| 700-500 | C-Br Stretch |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher one (e.g., π → π* transitions). For aromatic and heteroaromatic systems like this compound, the spectrum is expected to show characteristic absorption bands related to the π-electron systems of the imidazole and phenyl rings.

Table 4: Expected UV-Visible Absorption Data for this compound

| λ_max (nm) | Type of Transition |

|---|---|

| Value not available | π → π* |

| Value not available | n → π* |

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry Determination

For this compound, an SC-XRD analysis would definitively confirm the connectivity of the atoms and provide precise geometric parameters. semanticscholar.org It would reveal the planarity of the imidazole ring and the relative orientation of the benzyl and bromo substituents. This technique is considered the gold standard for structural proof, and while data for related imidazole compounds have been published, specific crystallographic data for the title compound were not found. royalsocietypublishing.orgrsc.orgsemanticscholar.org

Table 5: Expected Single Crystal X-ray Diffraction Parameters for this compound

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Data not available |

| Space Group | The symmetry group of the crystal. | Data not available |

| a, b, c (Å) | Unit cell dimensions. | Data not available |

| α, β, γ (°) | Unit cell angles. | Data not available |

| V (ų) | Volume of the unit cell. | Data not available |

| Z | Number of molecules per unit cell. | Data not available |

Computational Investigations of 1 Benzyl 5 Bromo 1h Imidazole and Its Biological Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electron distribution and predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT calculations, often at the B3LYP level of theory, are employed to optimize the molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO). While specific DFT data for 1-benzyl-5-bromo-1H-imidazole is not extensively published, studies on related compounds like 5-bromo-1H-benzimidazole provide a framework for the expected outcomes.

These calculations help determine key parameters such as bond lengths, bond angles, and dihedral angles. bohrium.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO energy gap indicates the molecule's chemical reactivity and kinetic stability. bohrium.com For instance, DFT studies on 5-bromo benzimidazole (B57391) derivatives show they have a larger dipole moment compared to other analogs, which influences their intermolecular interactions. Similar studies on various imidazole derivatives use DFT to correlate calculated structural parameters with experimental data, confirming the stability and electronic characteristics of the synthesized compounds. nih.gov

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution on a molecule's surface. mdpi.com It helps identify regions that are prone to electrophilic and nucleophilic attack. mdpi.comresearchgate.net In an MEP map, red areas indicate negative electrostatic potential, representing electron-rich regions that are susceptible to electrophilic attack, while blue areas denote positive potential, or electron-poor regions, indicating sites for nucleophilic attack. mdpi.com

For imidazole-containing compounds, the MEP map typically shows negative potential localized around the nitrogen atoms of the imidazole ring. mdpi.com This analysis is crucial for understanding non-covalent interactions, particularly hydrogen bonding, which plays a significant role in how a ligand binds to a protein's active site. researchgate.net Studies on various heterocyclic compounds use MEP analysis to predict and understand their interaction with biological receptors. bohrium.com

Molecular Docking Simulations for Protein-Ligand Binding Assessment

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for assessing the binding affinity and mode of interaction of potential drug candidates.

In a notable study, derivatives containing the 1-benzyl-5-bromo -indolin-2-one scaffold were investigated as potential anticancer agents by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netmdpi.com Although the core structure differs slightly from imidazole, these findings are highly relevant. The most potent compounds were docked into the VEGFR-2 active site to elucidate their binding mechanism. mdpi.com

The simulations revealed that these compounds fit well within the kinase domain of VEGFR-2, forming key interactions with amino acid residues. For example, compound 7d , a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative, was shown to interact with the active site, and its inhibitory activity was confirmed with an IC50 value of 0.503 µM against VEGFR-2. mdpi.com Similarly, docking studies on other 1-benzyl-imidazole derivatives against targets like Cyclooxygenase-2 (COX-2) have shown that the benzyl (B1604629) group and other substituents can form effective hydrogen bonds and hydrophobic interactions with crucial residues, such as Arg513.

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Reported Binding Score/IC50 | Source |

|---|---|---|---|---|

| 1-Benzyl-5-bromo-indolin-2-one derivative (7d) | VEGFR-2 | Active site kinase domain | IC50: 0.503 µM | mdpi.com |

| 1-Benzyl-5-bromo-indolin-2-one derivative (7c) | VEGFR-2 | Active site kinase domain | IC50: 0.728 µM | mdpi.com |

| 1,2-Disubstituted benzimidazoles | VEGFR-2 | Not explicitly listed | Docking Scores: -11.27 to -16.23 kcal/mol | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. MD simulations provide a detailed view of the dynamic movements of atoms in the system, offering insights into the conformational changes and stability of the binding pose.

For the 1-benzyl-5-bromo-indolin-2-one derivative 7d , MD simulations were carried out to explore its binding mode and stability within the VEGFR-2 active site. researchgate.net The stability of the complex was evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation. A stable RMSD value indicates that the ligand remains securely bound in its docked conformation without significant fluctuations. The results from these simulations confirmed that the compound forms a stable complex with the VEGFR-2 protein, reinforcing the findings from the docking studies. researchgate.net Such computational validation is a critical step in confirming the potential of a compound as a targeted inhibitor.

Pharmacological and Biological Activity Profiling of 1 Benzyl 5 Bromo 1h Imidazole Derivatives

Anticancer Activity and Cytotoxicity Studies

Derivatives of 1-benzyl-5-bromo-1H-imidazole have shown notable potential in the field of oncology. nih.govrsc.org These compounds have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and to understand the underlying molecular mechanisms responsible for their cytotoxic effects. rsc.orgresearchgate.net

In Vitro Evaluation Against Human Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been assessed against a panel of human cancer cell lines. researchgate.net For instance, a series of 1-benzyl-5-bromoindolin-2-one derivatives were evaluated for their anti-proliferative effects against A-549 lung cancer and MCF-7 breast cancer cell lines. mdpi.com The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrated varying degrees of potency. mdpi.com

Specifically, two 4-arylthiazole-bearing derivatives, compounds 7c and 7d, exhibited the most significant anticancer activity against MCF-7 cells, with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. mdpi.com In contrast, their activity against A-549 lung cancer cells was less pronounced, with most derivatives not showing significant anti-proliferative effects. mdpi.com However, compounds 7d and 12c showed moderate impact on A-549 cells with IC50 values of 9.57 ± 0.62 µM and 12.20 ± 1.54 µM, respectively. mdpi.com

Another study involving piperazine-tagged imidazole (B134444) derivatives, including a 1-benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole derivative, showed potent anticancer activity against the HepG2 cell line with an IC50 value of 5.6 ± 0.5 µM and against the MCF-7 cell line with an IC50 value of 32.1 ± 5.6 µM. researchgate.net

A different set of benzimidazole (B57391) derivatives also demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 9.2 to 166.1 μg/mL. researchgate.net One bromo-derivative, in particular, showed potent activity against MCF-7, DU-145, and H69AR cancer cells. researchgate.net

Table 1: In Vitro Anticancer Activities (IC50) of Selected 1-Benzyl-5-bromoindolin-2-one Derivatives

| Compound | MCF-7 (µM) | A-549 (µM) |

|---|---|---|

| 7c | 7.17 ± 0.94 | - |

| 7d | 2.93 ± 0.47 | 9.57 ± 0.62 |

| 12c | 27.65 ± 2.39 | 12.20 ± 1.54 |

| Doxorubicin (control) | - | - |

Data sourced from a study on 1-benzyl-5-bromoindolin-2-one derivatives. mdpi.com

Investigation of Molecular Mechanisms of Action

Research into the molecular mechanisms of these compounds has revealed their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.netmdpi.com For example, compound 7d, a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative, was found to significantly increase the population of MCF-7 cells in the sub-G1 phase, an indicator of apoptosis, from 0.8% in control cells to 9.7%. mdpi.com This compound also induced cell cycle arrest at the G2/M phase, with the percentage of cells in this phase increasing from 9.3% to 15.5%. mdpi.com

Furthermore, the apoptotic effects of compound 7d were confirmed by assessing its impact on key apoptotic markers. mdpi.comresearchgate.net The study observed changes in the levels of caspase-3, caspase-9, Bax (a pro-apoptotic protein), and Bcl-2 (an anti-apoptotic protein), indicating that the compound triggers the apoptotic cascade. mdpi.comresearchgate.net Similarly, another bromo-derivative of benzimidazole was found to cause a concentration-dependent increase in late apoptotic cells and induce G2/M cell cycle arrest through a p53-independent mechanism. researchgate.net

Target Identification and Pathway Modulation

A crucial aspect of understanding the anticancer potential of these derivatives is identifying their molecular targets and the cellular pathways they modulate. nih.govrsc.org For the highly potent 1-benzyl-5-bromoindolin-2-one derivatives 7c and 7d, research has pointed towards the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a key mechanism. mdpi.comresearchgate.net VEGFR-2 is a critical player in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and survival. researchgate.net

The inhibitory activity of compounds 7c and 7d against VEGFR-2 was evaluated, revealing IC50 values of 0.728 µM and 0.503 µM, respectively, indicating good inhibitory potential. mdpi.comresearchgate.net Molecular docking and dynamic simulations have further supported these findings by exploring the binding mode of compound 7d within the active site of VEGFR-2. mdpi.comresearchgate.net The benzimidazole scaffold, being a versatile heterocyclic system, is known to interact with various biological targets through mechanisms like hydrogen bonding and π–π stacking. nih.govrsc.org

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a range of bacteria and fungi. ontosight.aineu.edu.trrsc.orgclinmedkaz.org This dual activity makes them promising candidates for the development of new therapeutic agents.

Antibacterial Spectrum and Potency

The antibacterial potential of these compounds has been investigated against both Gram-positive and Gram-negative bacteria. neu.edu.trrsc.org For instance, a study on new heterocyclic derivatives of N-benzyl-5-bromoisatin showed that the synthesized compounds had an effect on some strains of bacteria. researchgate.netresearchgate.net Another study highlighted that imidazole derivatives, in general, possess antibacterial properties. clinmedkaz.org

Research on a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives revealed that one compound, 2g, exhibited notable antibacterial activity. acs.org It showed minimal inhibitory concentration (MIC) values of 8, 4, and 4 μg/mL against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), respectively. acs.org These values were comparable to the standard antibiotic amikacin. acs.org

The structure of the imidazole ring is a common feature in many biologically active molecules, and modifications to this core can lead to compounds with specific therapeutic effects, including antimicrobial properties. ontosight.ai The presence of the bromo substituent is also considered important for the biological activity of these compounds. researchgate.net

Table 2: Antibacterial Activity (MIC in μg/mL) of Compound 2g

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Streptococcus faecalis | 8 |

| Staphylococcus aureus | 4 |

| MRSA | 4 |

| Amikacin (control) | - |

Data from a study on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives. acs.org

Antifungal Investigations

The antifungal efficacy of this compound derivatives has also been a subject of study. mdpi.comontosight.ai The imidazole ring itself is a core component of many antifungal drugs. ontosight.ai A study on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives showed that compounds 1b, 1c, 2e, and 2g displayed moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both fungal strains. acs.org

Another study reported on five-[bromo/nitro] 1H-benzo[d]imidazole derivatives that were investigated for their antifungal activity against Candida spp. and Aspergillus spp., showing activity comparable to ciprofloxacin. neu.edu.tr These findings underscore the potential of the this compound scaffold in the development of new antifungal agents. ontosight.ainih.gov

Antitubercular Activity Assessment

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has spurred the search for novel antitubercular agents with new mechanisms of action. Imidazole and its fused analogs, benzimidazoles, have emerged as a promising class of compounds in this regard.

Research into substituted imidazoles and benzimidazoles has demonstrated their potential as potent antitubercular agents. For instance, studies on 2,5,6-trisubstituted benzimidazoles have identified compounds with significant activity against M. tuberculosis. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of essential cellular processes, such as cell division, by targeting proteins like FtsZ. ijpsr.com

The antitubercular efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. While specific MIC data for this compound is not extensively reported, studies on structurally related compounds provide valuable insights into the structure-activity relationship (SAR). For example, the presence of a bromo substituent on the benzimidazole ring has been shown to contribute to potent antitubercular activity. tandfonline.com One study reported that 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole exhibited significant potency. tandfonline.com Similarly, quinoline-imidazole derivatives have been investigated, with some compounds showing promising MIC values against the M. tuberculosis H37Rv strain. scielo.br The substitution pattern on the phenyl ring of the benzyl (B1604629) group also plays a crucial role in modulating the antitubercular activity.

| Compound/Derivative Class | Strain | MIC (µg/mL) | Reference |

| 2,5,6-Trisubstituted Benzimidazoles (SB-P8B2) | M. tuberculosis H37Rv | 0.39-0.78 | nih.gov |

| 2,5,6-Trisubstituted Benzimidazoles (SB-P3G2) | M. tuberculosis H37Rv | 0.78-1.5 | nih.gov |

| 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole | M. tuberculosis | 0.75-1.5 | tandfonline.com |

| Quinoline-imidazole derivative (6g) | M. tuberculosis H37Rv | 6.25 | scielo.br |

| 2-(Benzylthio)-1H-benzo[d]imidazole (6z) | M. tuberculosis H37Rv | 3.8 µM | nih.gov |

Other Therapeutic Potentials of Imidazole Derivatives

Beyond their antimycobacterial properties, imidazole derivatives have been explored for a range of other therapeutic applications, demonstrating their versatility as a privileged scaffold in drug discovery.

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge with limited treatment options. The imidazole core has been a focal point in the development of new antileishmanial agents. Several studies have highlighted the potent in vitro activity of substituted imidazoles and benzimidazoles against various Leishmania species.

The leishmanicidal activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of the parasite's growth. Research has shown that bromo-substituted indole-imidazole derivatives exhibit significant antileishmanial effects. For example, 5-bromo-3-((2,4-dichlorophenyl)(1H-imidazol-1-yl)methyl)-1-ethylindole has demonstrated potent activity against Leishmania mexicana. tandfonline.com Another study on 3-imidazolylalkylindoles identified 1-(2-bromobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole as a highly potent compound against both promastigote and amastigote forms of L. mexicana. nih.gov These findings underscore the importance of the bromo and benzyl substitutions for antileishmanial efficacy.

| Compound/Derivative Class | Leishmania Species | IC50 | Reference |

| 5-Bromo-3-((2,4-dichlorophenyl)(1H-imidazol-1-yl)methyl)-1-ethylindole (PM17) | L. mexicana (axenic amastigotes) | 4.4 µM | tandfonline.com |

| 1-(2-Bromobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole (38) | L. mexicana (promastigotes) | 0.011 µg/mL | nih.gov |

| 1-(2-Bromobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole (38) | L. mexicana (amastigotes) | 0.018 µg/mL | nih.gov |

| Imidazolone derivative (17) | Not Specified | 12.98 µg/mL | mdpi.com |

| 3-Alkoxy-1-benzyl-5-nitroindazole derivative (NV8) | L. amazonensis (promastigotes) | ≤ 1 µM | researchgate.net |

The Takeda G protein-coupled receptor 5 (TGR5), also known as the G-protein coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion.

Derivatives of 1-benzyl-1H-imidazole have been designed and synthesized as potent TGR5 agonists. Specifically, a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have shown excellent agonistic activities against human TGR5 (hTGR5). nih.govacs.org The potency of these agonists is measured by their half-maximal effective concentration (EC50), the concentration at which the compound produces 50% of its maximal effect. The research in this area has led to the identification of compounds with low nanomolar and even picomolar EC50 values, indicating high potency.

| Compound/Derivative Class | Receptor | EC50 | Reference |

| 1-Benzyl-1H-imidazole-5-carboxamide derivative (19d) | hTGR5 | Potent agonist | nih.govacs.org |

| 1-Benzyl-1H-imidazole-5-carboxamide derivative (19e) | hTGR5 | Potent agonist | nih.govacs.org |

| 4-Phenoxynicotinamide derivative (23g) | hTGR5 | 0.72 nM | nih.gov |

| 4-Phenoxynicotinamide derivative (23g) | mTGR5 | 6.2 nM | nih.gov |

| 2-Thio-imidazole derivative (6g) | hTGR5 | 57 pM | nih.gov |

Aldosterone (B195564) synthase (CYP11B2) is a key enzyme in the biosynthesis of aldosterone, a steroid hormone that plays a crucial role in regulating blood pressure and electrolyte balance. Excessive aldosterone production can contribute to various cardiovascular diseases, including hypertension and heart failure. Therefore, inhibitors of aldosterone synthase are of significant therapeutic interest.

Structurally simple and achiral 1-benzyl-1H-imidazoles have been identified as potent and selective inhibitors of CYP11B2. researchgate.net The inhibitory activity is quantified by the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Research in this area has led to the discovery of novel 1-benzyl-1H-imidazole derivatives with low nanomolar IC50 values for CYP11B2 and good selectivity over the closely related enzyme, 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis. researchgate.netgoogle.com A patent for N-benzyl imidazole derivatives, including those with bromo substitutions, highlights their potential as aldosterone synthase inhibitors.

| Compound/Derivative Class | Enzyme | IC50 (nM) | Selectivity (CYP11B2 vs CYP11B1) | Reference |

| 4-((5-Phenyl-1H-imidazol-1-yl)methyl)benzonitrile (MOERAS115) | CYP11B2 | 1.7 | 16.5 | researchgate.net |

| R-Fadrozole (Reference) | CYP11B2 | 6.0 | 19.8 | researchgate.net |

| Benzylimidazole derivative (X21) | CYP11B2 | 29 | 10-fold vs CYP11B1 | google.com |

| N-Benzyl 5-substituted imidazoles | CYP11B2 | Inhibitor | Selective |

Applications of 1 Benzyl 5 Bromo 1h Imidazole in Materials Science and Catalysis

Development of Functional Materials Based on Imidazole (B134444) Scaffolds

The imidazole nucleus is a fundamental building block in the design of functional materials due to its unique chemical and physical properties. mdpi.com Imidazole-based compounds are integral to the creation of materials ranging from polymers to complex molecular architectures. The development of polymer scaffolds with controlled architectures is crucial for creating new materials with tailored properties. usm.edu Imidazole and its derivatives can be incorporated into polymer chains, affording reactive scaffolds that can be modified post-polymerization to create multifunctional materials. usm.edu

The structure of 1-benzyl-5-bromo-1H-imidazole is particularly well-suited for this purpose. The bromine atom at the C-5 position serves as a key functional handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These palladium-catalyzed reactions are powerful tools for forming new carbon-carbon or carbon-nitrogen bonds. uc.pt This allows for the "stitching" of the imidazole unit into larger conjugated systems or for its attachment to polymer backbones. For instance, a study on the functionalization of N-protected-5-bromo-2-nitrophenyl-benzimidazole demonstrated successful Suzuki-Miyaura cross-coupling with various aryl boronic acids, achieving yields up to 81%. uc.pt This highlights the synthetic utility of the bromo-substituent for creating complex functional molecules.

The benzyl (B1604629) group at the N-1 position also plays a role by influencing the solubility and steric properties of the resulting materials, which can be critical for processing and final application performance. The versatility of the imidazole core allows for its use in a wide array of functional materials, leveraging its electronic properties, hydrogen-bonding capabilities, and coordination chemistry. mdpi.com

Role in Photoelectric Materials

Imidazole derivatives are increasingly being explored for their applications in photoelectric and optical materials. acs.org Their inherent aromaticity and electron-rich nature make them suitable components in π-conjugated systems, which are the basis for many organic electronic devices. These materials are of interest for applications in photonics, optical switching, and optoelectronics. rsc.org

Research has shown that incorporating organic scaffolds like imidazoles into larger structures, such as phthalocyanines, can modulate the optoelectronic properties of the material. rsc.org These modifications can reduce intermolecular aggregation and provide a method for fine-tuning the electronic behavior of the macrocycle, which is beneficial for creating materials with a large nonlinear optical (NLO) response. rsc.org Phthalocyanines, with their extended 18-π-electron system, are known for exhibiting reverse saturable absorption (RSA), a key characteristic for optical limiting applications. rsc.org

Furthermore, studies on fused π-conjugated imidazolium (B1220033) compounds have revealed that their optical properties, including absorption and emission wavelengths and fluorescence quantum yield, can be systematically tuned by altering the substituents on the molecule and the counteranions. acs.org This tunability is essential for designing materials for specific applications like organic light-emitting diodes (OLEDs) or fluorescent sensors. Given that this compound possesses a reactive bromine site, it could serve as a precursor to more complex, π-conjugated systems. Through reactions like the Suzuki or Sonogashira couplings, the bromo-imidazole core could be extended with other aromatic or chromophoric units to create novel dyes and photoelectric materials.

The table below summarizes the optical properties of some representative imidazole-based compounds, illustrating the influence of molecular structure on their photophysical behavior.

| Compound/System | Key Feature | Observed Property/Application | Reference |

| Imidazole-substituted Phthalocyanines | Peripheral modification of a large π-system | Reduced aggregation, enhanced nonlinear optical (NLO) response | rsc.org |

| Fused π-conjugated Imidazolium Chlorides | Varied substituents (e.g., -CN, -CF3) on benzene (B151609) ring | Tunable absorption/emission wavelengths and quantum yields | acs.org |

| Benzimidazole-based Cu(II) Complexes | Schiff base ligand with benzimidazole (B57391) core | Potential antioxidant activities and specific structures | dntb.gov.ua |

Catalytic Applications of Imidazole Derivatives

Perhaps one of the most significant applications of imidazole derivatives in modern chemistry is in the field of catalysis. cymitquimica.com Imidazoles are the precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts and, more commonly, ligands for transition metals that have revolutionized many areas of chemical synthesis. cuvillier.de NHCs are prized for their strong σ-donating properties, which are generally superior to those of traditional phosphine (B1218219) ligands. cuvillier.denih.gov This strong donation stabilizes metal centers and promotes high catalytic activity.

The this compound molecule is a direct precursor to an NHC ligand. Deprotonation at the C-2 position would yield the carbene, although the bromine at C-5 might influence the electronic properties. More commonly, the imidazolium salt, formed by N-alkylation, is the immediate precursor to the NHC. The benzyl group already present at N-1 in this compound fulfills one of the necessary substitution requirements for a stable NHC. The bromine at C-5 could be retained to electronically tune the resulting ligand or be replaced to introduce other functional groups.

Imidazole-based NHC ligands form highly effective catalysts with a variety of transition metals, particularly palladium, ruthenium, and rhodium. mdpi.comgoogle.com These catalysts are used in a vast range of cross-coupling reactions. For example, palladium-NHC complexes show exceptional activity in Mizoroki-Heck and Buchwald-Hartwig reactions, even with challenging substrates like ortho-substituted aryl chlorides. bohrium.com Ruthenium-NHC complexes have demonstrated high efficiency in transfer hydrogenation reactions. mdpi.com A study comparing different NHC ligands found that an imidazole-based NHC provided higher catalytic activity (97% yield) in the transfer hydrogenation of acetophenone (B1666503) compared to other structures. mdpi.com

The table below presents research findings on the synthesis of tetrasubstituted imidazoles using different catalytic systems, highlighting the efficiency and conditions of these reactions.

| Catalyst | Reaction Type | Key Conditions | Yield | Reference |

| Fe3O4@SiO2-imid-PMA | One-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles | Solvent-free, microwave (100 W), 10 min | 94% | rsc.org |

| Fe3O4@SiO2-imid-PMA | One-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles | Solvent-free, conventional heating | 92% | rsc.org |

| Pd(OAc)2 / PPh3 | Suzuki-Miyaura coupling on a bromo-benzimidazole | THF/H2O, 70 °C, 16 h | 81% | uc.pt |

| Various Homogeneous/Heterogeneous Catalysts | Comprehensive review of 1,2,4,5-tetrasubstituted-1H-imidazole synthesis | Various | N/A | unipi.it |

Future Perspectives and Research Directions for 1 Benzyl 5 Bromo 1h Imidazole

Development of Advanced and Sustainable Synthetic Methodologies

While classical methods for imidazole (B134444) synthesis, such as the Debus-Radziszewski reaction, are well-established, future efforts will likely concentrate on developing more efficient, regiocontrolled, and environmentally benign synthetic routes. rsc.orgneu.edu.tr Conventional syntheses often require harsh conditions, such as high temperatures and the use of volatile organic solvents. mdpi.com The focus is shifting towards green chemistry principles to minimize environmental impact and improve process efficiency. nih.govresearchgate.net

Advanced methodologies that could be applied or further optimized for the synthesis of 1-benzyl-5-bromo-1H-imidazole and its derivatives include:

Mechanochemical Synthesis: This solvent-free or low-solvent approach uses mechanical force (grinding) to initiate chemical reactions. It has been successfully used to synthesize substituted imidazoles with yields ranging from 29% to 99%, offering a sustainable alternative to traditional solution-phase chemistry. mdpi.com

Catalysis with Novel Materials: The use of innovative catalysts is a key area of development. Magnetic metal-organic frameworks (MOFs), for instance, have been employed as recyclable catalysts for the one-pot synthesis of substituted imidazoles, achieving excellent yields (up to 98%) under solvent-free conditions. rsc.org Similarly, Brønsted acidic ionic liquids have proven effective as reusable catalysts, affording high yields and simplifying product workup. researchgate.nettandfonline.com

Microwave-Assisted and Ultrasound-Irradiated Synthesis: These energy-efficient techniques can significantly reduce reaction times from hours to minutes and often improve yields. tandfonline.com Microwave-assisted methods have been used to produce C-2 tethered imidazoles in 2-5 minutes with yields of 87-92%. tandfonline.com

A comparison of these emerging synthetic strategies highlights the trend towards greener and more efficient chemical processes.

| Methodology | Key Advantages | Reported Yields | Reaction Time | Reference |

| Mechanochemistry | Environmentally benign, solvent-free | 29–99% | Varies | mdpi.com |

| Magnetic MOF Catalysis | High atom economy, catalyst recyclability | up to 98% | Varies | rsc.org |

| Ionic Liquid Catalysis | Reusable catalyst, high yields, simple workup | 75–98% | 15-180 min | researchgate.nettandfonline.com |

| Microwave-Assisted | Reduced reaction time, cost-effective | 87–92% | 2–5 min | tandfonline.com |

Future research should aim to adapt these advanced methods for the specific, regioselective synthesis of this compound, potentially improving upon existing multi-step protocols that may involve the protection and deprotection of functional groups. nih.gov

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic exploration of the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) is crucial for optimizing the therapeutic potential and material properties of the this compound scaffold. nih.govrsc.org SAR studies on related benzimidazole (B57391) and imidazole derivatives have demonstrated that the nature and position of substituents dramatically influence biological activity. nih.gov

For this compound, future SAR/SPR investigations should systematically address:

The N1-benzyl group: Modifications to the phenyl ring of the benzyl (B1604629) substituent (e.g., introducing electron-donating or electron-withdrawing groups) can modulate lipophilicity, electronic properties, and steric hindrance, thereby affecting binding affinity to biological targets. nih.gov For example, in a series of 1-N-substituted indazole derivatives, ortho-fluoro or cyano substitutions on the benzyl ring enhanced inhibitory activity, whereas meta or para substitutions were less effective. nih.gov

The C5-bromo substituent: The bromine atom is a key feature. Its replacement with other halogens (F, Cl, I) or functional groups could fine-tune the molecule's properties. Bromine's ability to form halogen bonds can be critical for target engagement. Studies on bromo-substituted benzimidazoles have shown that the hydrophobicity of bromine contributes to biological activity. mdpi.comresearchgate.net

Substitution at other positions (C2, C4): Introducing various substituents at the C2 and C4 positions of the imidazole ring is a common strategy to expand chemical diversity and explore new interactions with biological targets. acs.orgresearchgate.net

A systematic SPR study would correlate these structural modifications with key physicochemical properties like solubility, permeability, and metabolic stability, which are critical for drug development. nih.govacs.org

| Structural Position | Potential Modification | Anticipated Impact on Properties | Relevant Findings |

| N1-Benzyl Ring | Introduction of fluoro, chloro, methoxy, cyano groups | Altered lipophilicity, metabolic stability, and target binding affinity. | Ortho-substitution on the benzyl ring can be more effective than para-substitution for certain targets. nih.gov |

| C5-Position | Replacement of Bromo with F, Cl, I, CN, CF3 | Modulated halogen bonding potential, hydrophobicity, and electronic character. | Bromo-substituents can confer higher hydrophobicity compared to other halogens. researchgate.net |

| C2-Position | Addition of aryl, alkyl, or amino groups | Introduction of new interaction points (H-bond donors/acceptors), enhanced target specificity. | Diaryl substitution at C2 has been explored for anti-inflammatory agents. nih.gov |

| C4-Position | Introduction of various functional groups | Fine-tuning of electronic distribution within the imidazole ring and steric profile. | Polysubstituted pyridinyl imidazoles show potent anticytokine activity. acs.org |

These studies will be instrumental in guiding the rational design of second-generation analogs of this compound with improved potency, selectivity, and drug-like properties.

In-depth Elucidation of Pharmacological Mechanisms and Novel Biological Targets

Imidazole derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. researchgate.netresearchgate.netnih.gov The this compound scaffold holds potential across these areas, but its specific mechanisms of action and primary biological targets remain to be elucidated.

Future research should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational target fishing to identify the specific enzymes, receptors, or proteins that this compound interacts with. Imidazole-based compounds have been identified as inhibitors of key enzymes like p38 MAP kinase and CD73, which are relevant in inflammation and oncology, respectively. acs.orgbenthamdirect.com

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates the target's function. For instance, if found to have anticancer activity, studies should investigate its effects on cell cycle progression, apoptosis, and key signaling pathways. mdpi.com Novel isatin-hydrazonoindolin-2-one derivatives, which share structural similarities, have been shown to arrest the cell cycle at the G2/M phase. mdpi.com

Exploring New Therapeutic Areas: Based on the activities of related heterocycles, the potential of this compound could be explored against new targets. For example, some imidazole derivatives are being investigated as antitubercular agents or for managing neurological conditions. neu.edu.trnih.gov

The structural features of this compound, particularly the combination of the benzyl and bromo groups, suggest it could be a promising candidate for inhibiting protein kinases, where hydrophobic interactions and halogen bonding often play a crucial role in ligand binding. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The discovery and development of new drugs is a notoriously slow and expensive process. scielo.br Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to accelerate this pipeline by making it more efficient and predictive. nih.govmednexus.org

For this compound, AI and ML can be integrated in several ways:

Predictive QSAR/QSPR Modeling: ML algorithms, such as random forests and support vector machines, can be used to build robust Quantitative Structure-Activity Relationship (QSAR) models. scielo.br These models can predict the biological activity of novel, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing. scielo.brnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for predicted activity against a specific target and desirable pharmacokinetic properties. mednexus.org

Virtual Screening and Docking: AI-accelerated virtual screening platforms can efficiently screen vast virtual libraries of compounds to identify those that are likely to bind to a specific biological target. nih.gov AI-based scoring functions can improve the accuracy of predicting binding poses and affinities in molecular docking simulations, providing insights into the molecular interactions between the compound and its target. nih.govnih.gov

The integration of AI aims to reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources while increasing the success rate of identifying potent and selective drug candidates. nih.gov

Exploration of Emerging Applications in Interdisciplinary Fields

Beyond its potential in medicinal chemistry, the unique chemical structure of this compound makes it a candidate for applications in materials science and environmental technology. numberanalytics.com The imidazole motif is a key component in a variety of functional materials. rsc.org

Future interdisciplinary research could explore:

Functional Materials: Imidazole derivatives are used to create functional polymers and surfaces. numberanalytics.com Imidazole-based polymers can exhibit high thermal stability and ionic conductivity. numberanalytics.com The this compound could serve as a monomer or a precursor for functionalized polymers with tailored electronic or optical properties.

Ionic Liquids: Imidazole derivatives are common precursors for ionic liquids, which have applications in catalysis and as green solvents. researchgate.net The specific substitutions on this compound could be used to develop task-specific ionic liquids.

Environmental Applications: N-functionalized imidazoles are being investigated for their ability to capture volatile compounds like CO2 and SO2 from industrial flue gas. google.com The properties of this compound could be assessed for potential roles in environmental remediation or gas capture technologies.

Optical Applications: The imidazole scaffold is found in dyes for solar cells and other optical materials. rsc.org The electronic properties conferred by the benzyl and bromo substituents could make this compound or its derivatives interesting for investigation in this area.

Exploring these non-pharmaceutical applications would significantly broaden the utility and value of the this compound chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.